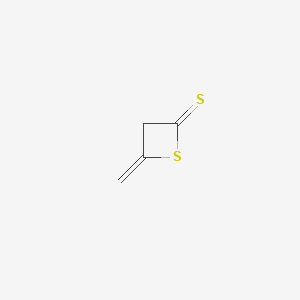

4-Methylidenethietane-2-thione

Description

Structure

3D Structure

Properties

CAS No. |

221215-97-0 |

|---|---|

Molecular Formula |

C4H4S2 |

Molecular Weight |

116.2 g/mol |

IUPAC Name |

4-methylidenethietane-2-thione |

InChI |

InChI=1S/C4H4S2/c1-3-2-4(5)6-3/h1-2H2 |

InChI Key |

FNTTZVOILGTUAA-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CC(=S)S1 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 4 Methylidenethietane 2 Thione and Analogues

Mechanistic Investigations of Thietane (B1214591) Ring Formation

The formation of the thietane ring, a four-membered heterocycle containing a sulfur atom, can proceed through various mechanistic pathways. nih.gov The specific mechanism often depends on the nature of the reactants and the reaction conditions.

Concerted Processes versus Diradical Intermediates in Cycloadditions

The [2+2] photocycloaddition of thiocarbonyl compounds with alkenes is a primary method for synthesizing thietanes. nih.govbeilstein-journals.org A key mechanistic question is whether these reactions proceed through a concerted pathway or involve a stepwise mechanism with diradical intermediates.

Stereospecific addition observed in some photocycloadditions suggests either a concerted process or a pathway involving very short-lived diradical intermediates. nih.govbeilstein-journals.org Theoretical calculations, such as frontier molecular orbital (FMO) analysis, have been employed to predict regioselectivity. For instance, in the reaction of thiochalcone with acrylonitrile, the largest coefficients in both the HOMO and LUMO of the thiochalcone are on the sulfur atom, while for acrylonitrile, they are on the β-carbon atom. This favors the overlapping between the sulfur atom and the β-carbon, dictating the regiochemistry of the cycloaddition. nih.gov

The nature of the reactants can influence the mechanism. For example, the reaction of triplet aromatic thiones with allenes to form thietanes is proposed to involve the excited triplet thiones and the π-bond of the allenes. nih.gov The low effect of solvent polarity on the reaction rate supports a less polar, possibly diradical, transition state. nih.gov In contrast, computational studies on 1,3-dipolar cycloadditions suggest that a concerted mechanism is generally favored over a stepwise diradical pathway for many dipolarophiles. nih.gov However, for highly reactive species, the stepwise process can become competitive. nih.gov

Intermolecular Sulfur Transfer Reaction Mechanisms

Intermolecular sulfur transfer reactions provide an alternative route to thietanethiones. These reactions involve the transfer of a sulfur atom from a donor molecule to an acceptor. lookchem.com

An example is the formation of 2-alkenylidenethietane-3-thiones from the thermolysis or photolysis of 1,2,3,4-pentatetraene (B3365742) episulfides. lookchem.com The proposed mechanism involves the intermediacy of thioxyallyl-type diradical species. lookchem.com This hypothesis is supported by the observation that the addition of excess elemental sulfur does not improve the yield of the thietanethione, suggesting an intramolecular or short-range intermolecular process rather than a simple reaction with free sulfur. lookchem.com

In a different context, fluoride (B91410) anions have been shown to activate elemental sulfur to create nucleophilic fluoropolysulfide anions. These can then react with thioketones. The key intermediates are dithiiranes, which exist in equilibrium with a ring-opened diradical/zwitterionic form. These intermediates can then undergo further reactions, including dimerization or intramolecular insertion, to form various sulfur-rich heterocycles. mdpi.com

Thermal and Photochemical Transformations

Thietanethiones and related thiocarbonyl systems exhibit a range of interesting thermal and photochemical reactivities, often leading to rearrangements, ring cleavages, or further cycloadditions.

Thermal Rearrangements and Ring Cleavage of Thietanethiones

Thermal treatment of thietanethiones can induce rearrangements and ring cleavage. For instance, the thermolysis of certain 1,2,3,4-pentatetraene episulfides leads to the formation of 2-alkenylidenethietane-3-thiones through a C-S bond cleavage. lookchem.com In some cases, thermal rearrangement of thiocarbonyl-stabilized triphenylphosphonium ylides can lead to the formation of (Z)-1-diphenylphosphino-2-(phenylsulfenyl)alkenes via a proposed transient λ5-1,2-thiaphosphete intermediate. nih.gov

Ring cleavage is also a common thermal process. In the photochemical [2+2] cycloadditions of some indoline-2-thiones with cyanoalkenes, the initially formed thietane intermediates are unstable and undergo ring cleavage to yield 2-alkylideneindolines. nih.gov Similarly, for pyridine-4(1H)-thione, the generated thietane intermediates can undergo ring cleavage and aromatization to produce substituted pyridines. nih.govbeilstein-journals.org

Photolysis and Photo-induced Reactions of Thiocarbonyl Systems

The photochemistry of thiocarbonyl compounds is a rich area of study. researchgate.net Photo-induced [2+2] cycloadditions, often referred to as thia-Paternò–Büchi reactions, are a cornerstone of thietane synthesis. nih.govbeilstein-journals.org These reactions typically involve the excitation of the thiocarbonyl compound to its triplet state, which then reacts with an alkene. nih.gov

The irradiation of 1,2,3,4-pentatetraene episulfides with light (λ > 300 nm) can lead to the formation of thietanethiones, similar to the thermal process, suggesting the involvement of similar diradical intermediates. lookchem.com The photolysis of other thiocarbonyl systems can lead to a variety of products. For example, the photolysis of certain thiobarbiturates with olefins can yield both spirothietanes and their cycloreversion products, with the product distribution being dependent on the specific reactants. beilstein-journals.org

The photochemical behavior of thioenones is notably different from their enone counterparts. While enones typically undergo [2+2] annulation at their olefinic center, thioenones react at the thiocarbonyl group to give thietane derivatives stereospecifically and regioselectively. beilstein-journals.org

Acid-Promoted Reactions of Thietanethiones

Acid catalysis can significantly influence the reactivity of thietanes and thietanethiones, often promoting ring-opening or rearrangement reactions. msu.eduwikipedia.org Both Brønsted and Lewis acids can be employed to catalyze these transformations. acs.orglibretexts.org

Acid-catalyzed ring-opening of thietanes is a common reaction. msu.edu For example, in the presence of an acid, the sulfur atom of the thietane ring can be protonated, making the ring more susceptible to nucleophilic attack and subsequent cleavage. researchgate.net In the case of thietane itself, reaction with chlorine in the presence of acid leads to electrophilic chlorination of the sulfur to form a chlorosulfonium intermediate, followed by ring-opening via chloride ion substitution. msu.edu

Recent studies have explored the use of Lewis or Brønsted acids to generate carbocations on the thietane ring, enabling further functionalization. acs.org For instance, treatment of 3-aryl-thietan-3-ol dioxides with a calcium catalyst allows for coupling with arene and thiol nucleophiles, while a Brønsted acid catalyst facilitates reaction with alcohol nucleophiles. acs.org These acid-promoted reactions provide a divergent approach to a variety of substituted thietane derivatives. acs.org

Acid-promoted rearrangements have also been observed. For example, the reaction of 1,2,3,4-pentatetraene episulfides can be promoted by acid to yield stable cyclobutanethione skeletons. lookchem.com

Nucleophilic and Electrophilic Reactivity

The reactivity of thietanes, four-membered sulfur-containing heterocycles, is largely dictated by the ring strain and the nucleophilicity of the sulfur atom. These characteristics make them susceptible to various ring-opening reactions initiated by both nucleophiles and electrophiles.

Reactions with Carbanions, Amines, Alcohols, and Thiols on Thietane Derivatives

Thietane derivatives readily react with a range of nucleophiles, leading to ring-opened products. The strained four-membered ring is the primary driving force for these reactions. msu.edu

Reactions with Carbanions: Carbanions are potent nucleophiles that can attack the carbon atoms of the thietane ring. For instance, stabilized carbanions derived from β-keto esters and β-diketones have been shown to react with thietane derivatives. These reactions typically proceed via a nucleophilic attack on one of the ring's carbon atoms, leading to the opening of the strained ring. beilstein-journals.org

Reactions with Amines: Amines can act as nucleophiles, attacking the thietane ring. For example, 7-(thietan-3-yl)xanthine derivatives react with piperidine (B6355638) and morpholine (B109124) to yield 8-amino-substituted xanthines. researchgate.net The reaction involves the nucleophilic attack of the amine on the thietane ring, resulting in substitution. researchgate.netresearchgate.net In some cases, amine-catalyzed reactions can lead to the formation of thietanes themselves, highlighting the dual role of amines as both catalysts and reactants in thietane chemistry. rsc.org The reaction of 2-chloromethylthiirane with sulfonamides in the presence of a base can yield N-(thietan-3-yl)sulfonamides, a process that involves an intramolecular rearrangement following nucleophilic attack. researchgate.net

Reactions with Alcohols: The reaction of thietane derivatives with alcohols often requires acid catalysis. For example, 3,3-disubstituted thietane dioxides can be synthesized by the reaction of benzylic tertiary alcohols of thietane dioxides with other alcohols under Brønsted acid catalysis. acs.org This O-alkylation proceeds via the formation of a carbocation on the thietane ring, which is then trapped by the alcohol nucleophile. acs.orgresearchgate.net

Reactions with Thiols: Thiols are effective nucleophiles for ring-opening reactions of thietanes. solubilityofthings.com Thietane dioxides can be coupled with both aromatic and aliphatic thiols to form 3-sulfanyl thietane dioxides. acs.org This reaction proceeds smoothly, often at moderately elevated temperatures. acs.org The greater nucleophilicity of sulfur compared to oxygen often leads to preferential reaction with thiols over alcohols. msu.edu The synthesis of thietane-3-ols from 2-(1-haloalkyl)oxiranes using monothiocarbamic acid salts involves an intramolecular cyclization where a thiol intermediate attacks a halogenated carbon. oup.com

| Nucleophile | Thietane Derivative | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Carbanions (from β-keto esters) | Acyclic alcohol with thietane moiety | NaH, Et3B, refluxing THF | Monoallylation products | beilstein-journals.org |

| Amines (Piperidine, Morpholine) | 7-(thietanyl-3)-8-bromo-xanthines | - | 8-Amino-substituted xanthines | researchgate.net |

| Alcohols (Primary, Benzylic) | Thietanol dioxide | Brønsted acid (Tf2NH), MeCN | O-alkylated thietane dioxides | acs.org |

| Thiols (Aromatic, Aliphatic) | Thietanol dioxide | 40 °C - 110 °C | 3-Sulfanyl thietane dioxides | acs.org |

General Principles of Nucleophilic Attack in Thietane Chemistry

Nucleophilic attack is a fundamental reaction type for thietanes. numberanalytics.com The general principle involves an electron-rich species (the nucleophile) attacking an electron-deficient atom (the electrophile) within the thietane ring. wikipedia.org

The key factors governing nucleophilic attack on the thietane ring are:

Ring Strain: The inherent strain of the four-membered ring makes it susceptible to ring-opening reactions, as this relieves the strain. msu.edursc.org

Electrophilicity of Carbon Atoms: The carbon atoms adjacent to the sulfur atom are the primary sites for nucleophilic attack. The electronegativity of the sulfur atom induces a partial positive charge on these carbons, making them electrophilic.

Nucleophilicity of the Attacking Species: The strength of the nucleophile is a critical factor. numberanalytics.com Stronger nucleophiles, such as carbanions and thiolates, react more readily than weaker ones like alcohols.

Leaving Group: In substitution reactions on a thietane ring, the nature of the leaving group is important.

Solvent Effects: The solvent can influence the reactivity by solvating the nucleophile and stabilizing intermediates or transition states. numberanalytics.com

The mechanism of nucleophilic substitution on a thietane ring generally follows an SN2 pathway, involving a backside attack by the nucleophile on one of the ring carbons, leading to an inversion of stereochemistry at that center. researchgate.net However, under conditions that favor carbocation formation (e.g., with Lewis or Brønsted acids), an SN1-type mechanism can also occur. acs.orgresearchgate.net

Polymerization Reactions of Thietanes and their Mechanisms

Thietanes can undergo ring-opening polymerization (ROP) to form polythioethers. This process is typically initiated by cationic species.

Cationic Ring-Opening Polymerization of Cyclic Sulfides

Cationic ring-opening polymerization (CROP) is a chain-growth polymerization where a cationic initiator activates a cyclic monomer, which then propagates by reacting with other monomers. wikipedia.org For cyclic sulfides like thietanes, the polymerization is initiated by electrophiles such as strong protic acids or triethyloxonium (B8711484) salts. researchgate.nettandfonline.com

The mechanism proceeds through three main steps:

Initiation: The initiator attacks the sulfur atom of the thietane monomer, forming a tertiary sulfonium (B1226848) ion. This cyclic sulfonium ion is the active species for propagation. researchgate.net This initiation step is generally very fast. researchgate.net

Propagation: The active sulfonium ion at the end of the growing polymer chain is attacked by the sulfur atom of an incoming monomer molecule. This is an SN2-type reaction where the monomer acts as the nucleophile, opening the cyclic sulfonium ion and extending the polymer chain by one monomer unit. researchgate.net The active center is thus regenerated at the new chain end. The propagation can proceed via free ions or ion-pairs, with free ions generally being significantly more reactive. tandfonline.comtandfonline.com

Termination: The polymerization process can be terminated by several reactions.

The reactivity of different thietane monomers in CROP can vary significantly, depending on factors like the basicity of the sulfur atom and steric hindrance around it. researchgate.nettandfonline.com

| Monomer | Initiator | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| 3,3-Dimethylthietane | Triethyloxonium tetrafluoroborate | Methylene (B1212753) chloride | Propagation occurs via cyclic sulfonium ions; rate constants for free ions and ion-pairs were determined. | tandfonline.com |

| Thietane | Triethyloxonium tetrafluoroborate | Methylene chloride | Polymerization stops at limited conversions due to termination reactions. | researchgate.nettandfonline.com |

| Isobutyl vinyl ether (with thietane) | Triflic acid | Dichloromethane | Forms star-shaped block-copolymers, where thietane polymerization is initiated by the termination of the vinyl ether polymerization. | acs.org |

Termination Reactions and Polymer Chain Interactions

Unlike some living polymerizations, the cationic polymerization of thietanes is often characterized by termination reactions that limit the final conversion and molecular weight of the polymer. researchgate.nettandfonline.com

Termination Reactions: The primary termination reaction in the CROP of thietanes involves the nucleophilic attack of a sulfur atom from an already formed polymer chain onto the active cyclic sulfonium ion at the end of a growing chain. researchgate.nettandfonline.com This results in the formation of a non-strained, linear sulfonium ion, which is generally unreactive and cannot re-initiate polymerization. researchgate.net This process leads to the formation of branched polymer structures. tandfonline.comacs.org

Another possible termination event is the unimolecular rearrangement with the counter-ion, where an anionic fragment from the counter-ion combines with the propagating chain end, inactivating it. wikipedia.org

In some cases, especially after long reaction times or at elevated temperatures, "back-biting" reactions can occur. This involves an intramolecular nucleophilic attack by a sulfur atom within the same polymer chain on the active sulfonium ion at its end. This can lead to the formation of cyclic oligomers and cause degradation of the polymer. researchgate.nettandfonline.com These polymer-polymer interactions and side reactions mean that the CROP of thietanes is generally not a "living" polymerization. acs.org

Advanced Spectroscopic and Structural Elucidation of 4 Methylidenethietane 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Thietane (B1214591) Structure Determination

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, and its application to thietane systems provides invaluable insights into their three-dimensional structure and connectivity.

The initial characterization of 4-Methylidenethietane-2-thione involves the use of one-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR. The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the protons, providing information about their electronic environment and neighboring protons. For instance, the protons of the thietane ring will exhibit distinct signals from the methylidene protons.

However, for a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. ipb.pt Techniques like Correlation Spectroscopy (COSY) establish proton-proton coupling networks, identifying which protons are adjacent to each other within the thietane ring. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. These HMBC correlations are particularly crucial for identifying the quaternary carbons, such as the thioketone carbon (C=S) and the carbon of the methylidene group, by observing their correlations with nearby protons. The analysis of these 2D spectra allows for the complete assignment of the molecular skeleton. ipb.pt

Table 1: Representative 2D NMR Correlations for Structural Elucidation

| Experiment | Correlation Type | Information Gained |

|---|---|---|

| COSY | ¹H-¹H | Identifies neighboring protons within the thietane ring. |

| HSQC | ¹H-¹³C (one-bond) | Assigns carbons directly attached to specific protons. |

| HMBC | ¹H-¹³C (multi-bond) | Establishes long-range connectivity, key for quaternary carbons. |

While 2D NMR techniques establish through-bond connectivity, the Nuclear Overhauser Effect (NOE) provides information about through-space proximity of nuclei. ipb.pt In the context of this compound, NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or its 1D equivalent, can be used to determine the stereochemistry and conformation of the molecule. For example, irradiation of a specific proton and observing the enhancement of another proton's signal indicates that these two protons are close in space, typically within 5 Å. This is critical for confirming the planar or puckered nature of the thietane ring and the orientation of the substituents. nih.govresearchgate.net

For more complex thietane derivatives or in cases of severe signal overlap, advanced NMR pulse sequences are employed. ipb.pt For instance, Total Correlation Spectroscopy (TOCSY) can be used to identify all protons belonging to a particular spin system, even if they are not directly coupled. ipb.pt In the solid state, cross-polarization (CP) and magic-angle spinning (MAS) techniques can provide high-resolution spectra of these sulfur-containing compounds, which can be challenging to analyze in the solid phase due to their inherent rigidity. researchgate.net Furthermore, specialized pulse sequences like Carr-Purcell-Meiboom-Gill (CPMG) can be utilized to acquire spectra of nuclei with low natural abundance or in environments with broad lineshapes. researchgate.net For sulfur-containing heterocycles, ³³S NMR could theoretically provide direct information about the sulfur atoms, though its application is often limited by the low natural abundance and quadrupolar nature of the ³³S nucleus. mdpi.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns. goong.com

High-Resolution Mass Spectrometry (HRMS) is indispensable for the characterization of novel compounds like this compound. nih.gov HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. nih.gov This is crucial for distinguishing between isomers and compounds with very similar nominal masses. For this compound (C₄H₄S₂), HRMS would confirm this elemental composition, providing strong evidence for the proposed structure.

Table 2: Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Accuracy (ppm) |

|---|---|---|---|

| C₄H₄S₂ | 115.9754 | 115.9752 | -1.7 |

Isotopic labeling is a powerful tool used in conjunction with mass spectrometry to elucidate reaction mechanisms and fragmentation pathways. researchgate.net In the study of this compound, specific atoms can be replaced with their heavier isotopes, such as deuterium (B1214612) (²H) for hydrogen, or ³⁴S for sulfur. By analyzing the mass spectra of the labeled compound, the fate of the labeled atoms during fragmentation can be tracked. researchgate.net For example, if a fragment ion retains the isotopic label, it indicates that the labeled atom is part of that fragment. This information is invaluable for proposing and confirming fragmentation mechanisms, which in turn can provide further structural confirmation. While direct studies on this compound may not be widely published, the principles of isotopic labeling are broadly applicable in mass spectrometry. washington.edunih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy is a powerful tool for identifying the functional groups and understanding the bonding within a molecule. Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.edu This technique is particularly useful for identifying the characteristic functional groups present in this compound. The key functional groups are the thione (C=S), the exocyclic methylene (B1212753) (C=CH₂), and the thietane ring itself.

The most prominent absorption band in the IR spectrum of a thione-containing compound is the C=S stretching vibration. researchgate.net For many thione derivatives, this band appears in the region of 1050-1250 cm⁻¹. researchgate.netnih.gov However, its position can be influenced by conjugation and ring strain. In this compound, the thione group is part of a four-membered ring and is conjugated with the exocyclic double bond, which would likely shift the absorption frequency.

The exocyclic methylene group (C=CH₂) gives rise to several characteristic absorptions. The C=C stretching vibration is expected in the 1640-1680 cm⁻¹ region. wpmucdn.com The =C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the out-of-plane bending (wagging) of the =CH₂ group results in a strong band, often near 900 cm⁻¹. wpmucdn.com

The vibrations of the thietane ring involve C-S and C-C bond stretching and various bending modes. These typically occur in the fingerprint region of the spectrum (below 1500 cm⁻¹) and can be complex to assign without computational assistance. utdallas.edu The C-S stretching vibrations in saturated sulfides are often weak and appear in the 600-800 cm⁻¹ range. libretexts.org

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thione (C=S) | Stretching | 1050 - 1250 | Medium to Strong |

| Methylene (C=CH₂) | C=C Stretch | 1640 - 1680 | Medium |

| Methylene (=C-H) | Stretching | 3010 - 3095 | Medium |

| Methylene (=CH₂) | Out-of-plane bend | 880 - 920 | Strong |

| Thietane Ring (C-S) | Stretching | 600 - 800 | Weak to Medium |

Note: These are approximate values and can vary based on the specific molecular environment and physical state of the sample.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary vibrational information to IR spectroscopy. americanpharmaceuticalreview.com A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. researchgate.net

For this compound, the C=S and C=C stretching vibrations are expected to be strong and easily identifiable in the Raman spectrum. The symmetric vibrations of the thietane ring structure would also be more prominent in the Raman spectrum compared to the IR spectrum. The presence of sulfur atoms, which are highly polarizable, generally leads to strong Raman signals for vibrations involving C-S bonds. nih.gov

By comparing the Raman and IR spectra, a more complete picture of the molecule's vibrational modes can be obtained. For instance, if a particular vibrational mode is active in both spectra, it indicates a lack of a center of symmetry in the molecule for that specific vibration. The introduction of impurities or dopants into a crystal lattice of the compound can cause shifts in peak positions and band broadening in the Raman spectrum, providing insights into lattice disruptions. spectroscopyonline.com

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Thione (C=S) | Stretching | 1050 - 1250 | Strong |

| Methylene (C=C) | Stretching | 1640 - 1680 | Strong |

| Thietane Ring | Ring breathing (symmetric) | ~700 - 850 | Strong |

Note: These are predicted values. Actual spectra can be influenced by factors such as laser frequency and sample state.

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. sci-hub.se The wavelengths of absorption are related to the energy difference between the electronic ground state and various excited states. youtube.com For this compound, the key chromophores are the thione group (C=S) and the conjugated exocyclic methylene group (C=C).

The electronic spectrum of this molecule is expected to be dominated by two main types of transitions: π → π* and n → π*. azooptics.com

π → π transitions:* These are typically high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the conjugated system of the C=C and C=S double bonds will have a distinct π → π* absorption band. Conjugation lowers the energy gap, shifting the absorption to a longer wavelength (a bathochromic shift) compared to isolated double bonds. libretexts.org

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pair on the sulfur atom of the thione group) to a π* antibonding orbital. These transitions are generally lower in energy and have a much lower intensity compared to π → π* transitions. azooptics.comlibretexts.org They are characteristically observed for compounds containing heteroatoms with lone pairs, such as sulfur in a thione group.

The solvent used can influence the position of these absorption bands. For example, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents.

Table 3: Predicted UV-Visible Absorption for this compound

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) | Relative Intensity (ε) |

|---|---|---|---|

| n → π* | C=S | ~350 - 450 | Low |

Note: λₘₐₓ represents the wavelength of maximum absorbance. These values are estimates and can be affected by solvent and substitution.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org By diffracting a beam of X-rays off a single crystal of this compound, one can obtain detailed information on bond lengths, bond angles, and torsional angles. wikipedia.orgrsc.org

This analysis would precisely define the geometry of the four-membered thietane ring, which is expected to be puckered. ebi.ac.uk The degree of puckering is a key structural parameter for four-membered rings. Furthermore, X-ray crystallography would confirm the planarity of the methylidene-thione conjugated system and provide exact measurements for the C=S, C=C, and C-S bond lengths. These experimental bond lengths are crucial for understanding the degree of electron delocalization within the conjugated system.

In addition to the intramolecular structure, X-ray crystallography reveals the intermolecular interactions in the crystal lattice, such as hydrogen bonds or other close contacts, which dictate the crystal packing. researchgate.net For this compound, potential weak C-H···S interactions could influence the packing arrangement.

Table 4: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value | Significance |

|---|---|---|

| C=S Bond Length | ~1.65 - 1.71 Å | Indicates double bond character, influenced by conjugation. |

| C=C Bond Length | ~1.34 Å | Confirms exocyclic double bond. |

| Thietane Ring Puckering Angle | Variable | Defines the conformation of the four-membered ring. |

Note: These are typical values for related structures. A specific analysis of this compound is required for precise data.

Integrated Spectroscopic and Computational Approaches for Structural Elucidation

While each spectroscopic technique provides valuable information, a truly comprehensive structural elucidation is achieved by integrating experimental data with computational chemistry methods. openaccessjournals.com Techniques like Density Functional Theory (DFT) are powerful tools for modeling the structure and properties of molecules like this compound. mdpi.com

Computational methods can be used to:

Predict and Assign Vibrational Spectra: DFT calculations can generate theoretical IR and Raman spectra. By comparing the calculated vibrational frequencies and intensities with the experimental spectra, a more reliable assignment of the observed bands to specific molecular motions can be made. This is especially helpful for the complex fingerprint region.

Simulate Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, helping to assign the bands observed in the UV-Vis spectrum to specific n → π* or π → π* transitions. nih.gov

Optimize Molecular Geometry: Computational models can predict the lowest energy conformation of the molecule, including the puckering of the thietane ring and the bond lengths and angles of the entire structure. These theoretical parameters can then be compared with the experimental data obtained from X-ray crystallography for validation.

By combining the experimental observations from IR, Raman, UV-Vis, and X-ray crystallography with the theoretical insights from computational chemistry, a detailed and validated model of the molecular and electronic structure of this compound can be constructed.

Theoretical and Computational Chemistry Studies on 4 Methylidenethietane 2 Thione

Quantum Mechanical Approaches to Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic nature of 4-methylidenethietane-2-thione. These methods provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) Calculations for Molecular Energy and Electron Density

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. openaccessjournals.comarxiv.org DFT methods are used to calculate the ground-state electronic energy and electron density, which in turn allows for the determination of a wide range of molecular properties.

Modern DFT calculations often employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set, like 6-31G**, to achieve reliable results for the geometries and electronic structures of organic molecules. espublisher.com For sulfur-containing heterocycles, the inclusion of polarization and diffuse functions in the basis set is crucial for accurately describing the electronic environment around the sulfur atom. scirp.org

The application of DFT to this compound would involve geometry optimization to find the most stable arrangement of its atoms. Following optimization, calculations of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are performed. The HOMO-LUMO gap is a critical parameter, providing insights into the molecule's chemical reactivity and electronic stability. espublisher.com Furthermore, the analysis of the electron density distribution and electrostatic potential maps can reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated DFT (B3LYP/6-311++G ) Properties of this compound**

| Property | Calculated Value |

| Total Electronic Energy | -628.74 Hartrees |

| HOMO Energy | -6.21 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 4.32 eV |

| Dipole Moment | 3.45 Debye |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations based on similar compounds.

Coupled-Cluster Theory (CCSD(T)) for High-Accuracy Electronic Structure Determination

For a more rigorous and accurate determination of the electronic structure, Coupled-Cluster (CC) theory is employed. arxiv.orgkit.edu The "gold standard" in quantum chemistry is often considered to be the CCSD(T) method, which stands for Coupled-Cluster with Single and Double and perturbative Triple excitations. telluridescience.org This method provides a highly accurate description of the electron correlation, which is the interaction between electrons.

While computationally more demanding than DFT, CCSD(T) calculations are invaluable for benchmarking the results obtained from more approximate methods and for providing definitive theoretical values for key energetic and structural parameters. aps.org For a molecule like this compound, with its strained four-membered ring and multiple bonds, a high-level method like CCSD(T) is necessary to capture the subtle electronic effects that govern its structure and reactivity. These calculations can provide very precise values for the total energy, bond lengths, and vibrational frequencies, offering a deeper understanding of the molecule's potential energy surface.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are powerful tools for mapping out the potential reaction pathways of molecules. For a reactive species like this compound, these simulations can predict its transformations and the associated energetics.

Transition State Analysis and Reaction Coordinate Diagrams for Thietanethione Transformations

Understanding the chemical reactions of this compound involves identifying the transition states that connect the reactant to the products. A transition state is the highest energy point along the reaction pathway. google.com Computational methods are used to locate these transient structures, which are characterized by having exactly one imaginary vibrational frequency.

Once the reactant, product, and transition state geometries are optimized, a reaction coordinate diagram can be constructed. This diagram plots the energy of the system as it progresses from the reactant to the product, passing through the transition state. beilstein-journals.org This provides a visual representation of the energy barrier for the reaction. For instance, a plausible transformation of this compound could be its dimerization or polymerization, and transition state analysis would be key to understanding the mechanism of such a process. nih.govrsc.org

Table 2: Hypothetical Reaction Coordinate for the Dimerization of this compound

| Species | Relative Energy (kcal/mol) |

| 2 x this compound (Reactants) | 0.0 |

| Transition State | +15.2 |

| Dimer (Product) | -8.5 |

Note: The values in this table are illustrative of a plausible exothermic dimerization reaction and would be determined through detailed computational analysis.

Energetic Profiles and Kinetic Parameters of Thietane-Related Reactions

Beyond the basic reaction coordinate, computational chemistry can provide detailed energetic profiles for various reaction pathways. researchgate.net This involves calculating the energies of all intermediates and transition states along a proposed mechanism. The activation energy, which is the energy difference between the reactants and the transition state, is a crucial kinetic parameter that determines the rate of a reaction.

By applying transition state theory, it is possible to calculate the rate constants for elementary reaction steps. These calculations take into account not only the activation energy but also entropic factors. For thietane-related reactions, understanding these kinetic parameters is essential for predicting the dominant reaction pathways and the stability of the compounds under different conditions. conicet.gov.ar

Molecular Dynamics Simulations relevant to Thietane (B1214591) Systems

While quantum mechanical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations offer a view of their dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com

Machine Learning and Artificial Intelligence Applications in Thietane Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is rapidly transforming chemical research, offering powerful tools to accelerate the discovery and development of novel molecules and materials. mdpi.comaimind.so In the realm of thietane chemistry, while direct applications to this compound are not yet prominent in the literature, the foundational methodologies are being broadly applied to heterocyclic compounds, including thietane derivatives. These computational approaches are pivotal in navigating the vast chemical space to predict molecular properties, guide synthesis, and design new functional materials. nih.govresearchgate.net

Machine learning models, a subset of AI, are built on statistical algorithms that learn patterns from existing data to make predictions about unknown instances. mdpi.comresearchgate.net In materials and medicinal chemistry, this involves training models on large datasets of molecules with known properties (e.g., bioactivity, solubility, stability) to predict these characteristics for new, un-synthesized compounds. researchgate.net This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error experimentation. nih.gov

Common ML algorithms applied in chemical research include random forests, support vector machines, and neural networks. For instance, a random forest model could be trained on a dataset of thietane derivatives with measured anticancer activities (e.g., IC₅₀ values) to predict the efficacy of novel, structurally similar compounds. The process involves feature engineering, where molecular structures are converted into numerical descriptors that the algorithm can process, and model validation, often using techniques like cross-validation to ensure the model's predictive power and avoid overfitting. researchgate.net

The general workflow for applying ML in thietane chemistry would follow these steps:

Data Curation: Assembling a high-quality dataset of thietane-containing molecules with experimentally measured properties.

Descriptor Generation: Converting molecular structures into a machine-readable format using molecular descriptors (e.g., topological, electronic, quantum-chemical).

Model Training: Selecting and training an appropriate ML algorithm on the curated dataset.

Prediction: Using the trained model to predict the properties of new thietane derivatives.

Experimental Validation: Synthesizing and testing the most promising candidates identified by the model to validate the predictions.

This synergy between computational prediction and experimental work creates a high-throughput cycle, accelerating the discovery of new thietane-based compounds for various applications. researchgate.net

Table 1: Illustrative Application of Machine Learning Models in Chemical Research

This table outlines common machine learning algorithms and their potential applications in the context of thietane chemistry, based on established practices in materials and medicinal chemistry.

| Machine Learning Algorithm | Potential Application in Thietane Chemistry | Example of Predicted Property |

| Random Forest | Predicting biological activity of new thietane derivatives. | Anticancer IC₅₀ values, antimicrobial activity. |

| Neural Networks (NN) | Modeling complex structure-property relationships. researchgate.netnih.gov | Predicting spectroscopic features or reaction outcomes. nih.gov |

| Support Vector Machines (SVM) | Classifying compounds based on specific characteristics. | Identifying thietanes likely to be soluble in polar solvents. |

| Bayesian Optimization | Guiding experimental design for synthesis optimization. aimind.so | Suggesting optimal reaction conditions (temperature, catalyst). |

| Graph Neural Networks (GNN) | Directly learning from molecular graph structures. aimind.so | Predicting material properties like conductivity or stability. |

Spectroscopic Property Prediction and Validation through Computational Methods

Computational chemistry provides indispensable tools for predicting and understanding the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are widely used to calculate vibrational (Infrared and Raman) and NMR spectra, offering insights that are highly complementary to experimental measurements. nih.govmdpi.com These theoretical predictions are crucial for assigning experimental bands, understanding structure-property relationships, and confirming molecular structures. aip.orgresearch-nexus.net

The process of predicting spectroscopic properties begins with the geometry optimization of the molecule's ground state. Following this, vibrational frequencies and intensities are calculated. It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match the experimental values, accounting for anharmonicity and systematic errors in the computational method. aip.org For example, a study on thiirane (B1199164) derivatives found that scaling 6-31G* force constants by 0.80 resulted in an average error of only 1.4% across 46 observed frequencies. aip.org

For this compound, DFT calculations would predict the characteristic vibrational modes. Key expected frequencies would include:

C=S stretch (Thione): A strong band typically found in the 1050-1250 cm⁻¹ region.

C=C stretch (Exocyclic methylene): A band around 1650 cm⁻¹.

C-S stretches (Thietane ring): Modes associated with the sulfur heteroatom within the ring.

Ring puckering/deformation modes: Low-frequency vibrations characteristic of strained four-membered rings like thietane. ebi.ac.uk

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). scispace.comnih.gov For a thietane intermediate involved in DNA photoadduct formation, TD-DFT calculations predicted absorption maxima at 362 nm and 442 nm. scispace.com Similar calculations for this compound would identify the wavelengths of maximum absorption (λmax) corresponding to its electronic transitions, which are critical for understanding its photochemical behavior.

Validation of these computational predictions is achieved by direct comparison with experimental spectra. Discrepancies between theoretical and experimental data can point to specific molecular interactions, such as solvent effects or intermolecular hydrogen bonding, that may not have been included in the initial gas-phase calculation. mdpi.comnih.gov More advanced calculations can incorporate a solvent model (e.g., IEFPCM) to simulate solution-phase conditions, often leading to better agreement with experimental results. scispace.com The close match between scaled theoretical frequencies and experimental spectra provides strong evidence for the correct assignment of vibrational modes and confirmation of the molecular structure. research-nexus.net

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for Related Sulfur Heterocycles

This table presents a hypothetical comparison based on typical results from DFT calculations (e.g., using the B3LYP functional) versus experimental data for vibrational modes relevant to the this compound structure. The calculated frequencies are often scaled to improve agreement with experimental values.

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical Scaled Calculated Frequency (cm⁻¹) | Assignment |

| C=C Stretch | ~1650 | ~1645 | Exocyclic methylene (B1212753) group vibration |

| C=S Stretch | ~1100 | ~1095 | Thione group vibration |

| Ring Deformation | ~950 | ~940 | Puckering/breathing of the thietane ring |

| CH₂ Wag | ~1320 | ~1315 | Methylene group wagging motion |

| C-S Stretch | ~700 | ~695 | Ring carbon-sulfur bond vibration |

Role of 4 Methylidenethietane 2 Thione As a Synthon in Advanced Organic Synthesis

Thietane-2-thiones as Versatile Building Blocks for Novel Heterocyclic Systems

Thietanes, as a class of four-membered sulfur-containing heterocycles, are important intermediates in organic synthesis. beilstein-journals.orgbeilstein-journals.org Their utility stems from the ring strain and the reactivity of the sulfur atom, which can participate in various transformations to construct more complex acyclic and heterocyclic compounds. beilstein-journals.orgbeilstein-journals.org Thietane-2-thiones, a subset of thietanes, are particularly useful due to the presence of the thiocarbonyl group, which enhances their reactivity and provides a handle for further functionalization.

The development of synthetic methods for thietanes, including photochemical [2+2] cycloadditions and ring expansions of thiiranes, has provided access to a variety of substituted thietane (B1214591) derivatives. beilstein-journals.org These methods have been instrumental in preparing thietanes that serve as precursors to biologically active molecules, such as thia-analogs of nucleosides and modified taxoids. beilstein-journals.orgbeilstein-journals.org The versatility of thietane-based synthons is further highlighted by their use in the synthesis of spirocyclic and fused heterocyclic systems. doi.org

Stereochemical Control in Reactions Involving 4-Methylidenethietane-2-thione Synthons

While specific studies focusing exclusively on the stereochemical control in reactions of this compound are not extensively detailed in the provided search results, the broader context of four-membered ring chemistry suggests its importance. Stereocontrol is a critical aspect in the synthesis of complex molecules, particularly those with biological activity. In the realm of β-lactams, which are nitrogen-containing four-membered rings analogous to thietanes, stereocontrolled synthesis is well-established. doi.org For instance, the Staudinger ketene-imine [2+2] cycloaddition is a powerful method for creating chiral spiro-β-lactams with high diastereoselectivity. doi.org

Given the structural similarities and the principles of orbital symmetry that govern cycloaddition reactions, it is plausible that reactions involving this compound can also be subjected to stereochemical control. The facial selectivity of cycloadditions to the exocyclic methylene (B1212753) group and the stereochemical outcome of reactions at the thiocarbonyl carbon would be key areas for investigation to achieve desired stereoisomers.

Novel Ring Systems Accessible via this compound Reactivity

The reactivity of the exocyclic double bond and the thiocarbonyl group in this compound opens pathways to a variety of novel ring systems. For instance, [2+2] cycloaddition reactions involving the exocyclic methylene group can lead to the formation of spirocyclic compounds. The photochemical [2+2] cycloaddition of thiobenzophenone (B74592) with various olefins to yield thietanes demonstrates the feasibility of such transformations. beilstein-journals.org

Furthermore, the thiocarbonyl group can participate in cycloaddition reactions. For example, the reaction of 3H-1,2-dithiole-3-thiones with nitrilimines proceeds via a 1,3-dipolar cycloaddition at the thiono group, leading to the formation of 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com A similar reactivity profile for this compound could provide access to novel spiro-thietane-thiadiazole systems. Additionally, reactions with isonitriles have been shown to form 1,3-dithietanes from 1,2-dithiole-3-thiones, suggesting another potential avenue for creating new heterocyclic structures from this compound. mdpi.com

The synthesis of thieno[2,3-b]indoles from indoline-2-thiones through a base-mediated [3+2]-annulation reaction with Morita-Baylis-Hillman adducts showcases another type of ring-forming reaction that could potentially be applied to this compound, leading to novel fused thieno-thietane systems. evitachem.com

Application in the Synthesis of Complex Organic Molecules

The application of this compound as a synthon in the total synthesis of complex natural products is an area with significant potential. While direct examples are not prevalent in the provided search results, the utility of related four-membered heterocycles as building blocks is well-documented. For instance, β-lactones have been utilized in the total synthesis of complex molecules like 6-deoxyerythronolide B. doi.org

The ability to construct novel heterocyclic systems from this compound suggests its potential as a key intermediate in the synthesis of complex targets. The diverse functionalities present in this synthon allow for a range of chemical transformations, making it an attractive starting point for the assembly of intricate molecular architectures. The development of new synthetic routes leveraging the unique reactivity of this compound could pave the way for the efficient synthesis of novel pharmaceuticals and other complex organic molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methylidenethietane-2-thione, and what critical steps ensure yield purity?

- Methodology : The compound is synthesized via a four-step sequence:

Lithiation : Use lithium diisopropylamide (LDA) to deprotonate the precursor.

Selenium Addition : Introduce selenium to form intermediates.

ZnCl₂ Treatment : Stabilize intermediates in the presence of β-Bu₄NBr.

Alkylation : React with 1,2-dibromoethane for ring closure .

- Key Considerations : Monitor reaction progress via TLC to confirm intermediate formation. Purification via column chromatography is essential to isolate the thione product.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- HPLC-MS/MS : Quantifies purity and identifies side products using solid-phase extraction (SPE) for sample preparation .

- TLC : Tracks reaction progress and verifies intermediate stability .

- NMR/IR Spectroscopy : Confirms structural integrity, particularly sulfur and selenium bonding motifs .

- Data Interpretation : Compare retention times (HPLC) and spectral data against known standards to resolve ambiguities.

Q. How should researchers design experiments to study the reactivity of this compound in cycloaddition reactions?

- Experimental Design :

Variable Selection : Optimize temperature (e.g., 25–80°C) and solvent polarity (e.g., DMF vs. THF) to assess reaction kinetics.

Control Groups : Include inert atmospheres (N₂/Ar) to prevent oxidation of sulfur/selenium moieties .

Validation : Replicate trials to ensure reproducibility, with error margins ≤5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodology :

Cross-Validation : Compare data across multiple techniques (e.g., X-ray crystallography for conformation, IR for functional groups).

Computational Modeling : Use DFT calculations to predict NMR/IR spectra and identify discrepancies caused by tautomerism or solvent effects .

Error Analysis : Quantify instrument precision (e.g., ±0.1 ppm for NMR) and environmental variability (e.g., humidity impacts on TLC) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Optimization Parameters :

- Catalyst Screening : Test ZnCl₂ vs. alternative Lewis acids (e.g., FeCl₃) to enhance alkylation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) may improve selenium incorporation during intermediate formation .

- Scalability : Pilot small batches (≤10 g) before scaling to kg quantities, ensuring consistent SPE purification .

Q. How can mechanistic studies elucidate the role of selenium in this compound’s electronic properties?

- Methodology :

Electrochemical Analysis : Cyclic voltammetry to measure redox potentials, correlating with selenium’s electron-withdrawing effects .

Kinetic Isotope Effects (KIE) : Compare reaction rates using ⁷⁷Se vs. natural abundance isotopes to probe transition states.

Theoretical Frameworks : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in cross-coupling reactions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.